1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile
Overview
Description
1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile and its derivatives have been extensively studied for their synthesis and structural properties. A notable study involved the synthesis of related pyridine derivatives and their structural analysis using techniques like IR, UV-vis absorption, and fluorescence spectroscopy. The effects of different substituents on their emission spectra were highlighted, contributing to the understanding of their optical properties (Cetina et al., 2010).
Applications in Optoelectronic Devices
A derivative of this compound was synthesized and its structure determined using various spectral data. The compound's potential in optoelectronic applications was highlighted by its optical absorption properties and the increase in photocurrent and photosensitivity under different illumination intensities, suggesting its usefulness in the development of optoelectronic devices (Roushdy et al., 2019).
Tautomeric Forms and Solvent Effects
Research has been conducted on the synthesis of tautomeric forms of dihydropyridine derivatives and their equilibrium states in different solvents. This study is significant for understanding the solute-solvent interactions and the impact of molecular conformation on these interactions. Such insights are critical in pharmaceutical and chemical industries where solvent effects play a crucial role in the stability and reactivity of compounds (Ajaj et al., 2013).
Biological Activities
This compound derivatives have been explored for their biological activities. A study synthesizing azo molecules using these derivatives as coupling components showed promising antimicrobial and antimycobacterial activities, along with considerable DNA cleavage efficiency. This indicates potential applications in the development of new antimicrobial agents (Ravi et al., 2020).
Photophysical Properties and Device Applications
The photophysical properties and device applications of related pyridine derivatives have been studied. This includes the analysis of their optical functions, energy gaps, and diode characteristics, emphasizing their potential use in photosensors and other light-sensitive devices (Zedan et al., 2020).
Properties
IUPAC Name |
1-methyl-6-oxopyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-9-6(5-8)3-2-4-7(9)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOWHLOESNJUPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC=C1C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00490609 | |
Record name | 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00490609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63486-97-5 | |
Record name | 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00490609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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